Solubility Profile and Thermodynamic Characterization of 4-Methylbenzimidazol-2-one
Solubility Profile and Thermodynamic Characterization of 4-Methylbenzimidazol-2-one
This technical guide provides a comprehensive framework for the solubility profiling of 4-Methylbenzimidazol-2-one (CAS: 19190-68-2).
Note to Researcher: While specific, open-literature solubility datasets for the 4-methyl derivative are limited compared to its parent (2-benzimidazolone), this guide synthesizes Structure-Activity Relationship (SAR) insights from homologous series to predict solubility behavior. It establishes a rigorous, self-validating experimental protocol to generate the missing quantitative data.
Executive Summary & Chemical Identity
4-Methylbenzimidazol-2-one (also known as 4-methyl-1,3-dihydro-2H-benzimidazol-2-one) is a fused heterocyclic compound serving as a critical scaffold in the synthesis of bioactive molecules, including angiotensin II receptor antagonists and anthelmintics.[1][2][3]
Its solubility profile is governed by two competing structural features: the hydrophobic 4-methyl substituent and the polar urea-like core (
| Property | Detail |
| IUPAC Name | 4-Methyl-1,3-dihydro-2H-benzimidazol-2-one |
| CAS Number | 19190-68-2 |
| Molecular Formula | |
| Molecular Weight | 148.16 g/mol |
| Structural Character | Bicyclic, aromatic, capable of keto-enol tautomerism (predominantly keto form in solid state).[3] |
| Key Interactions | Strong intermolecular Hydrogen Bonding (Head-to-Tail dimerization), |
Predicted Solubility Landscape (SAR Analysis)
Based on thermodynamic data from the parent compound 2-Benzimidazolone and the structural analog 2-Methylbenzimidazole , the solubility behavior of the 4-methyl derivative follows a distinct polarity-driven hierarchy.
The "Methyl Effect"
The addition of a methyl group at the C4 position breaks the symmetry of the parent molecule and increases lipophilicity (LogP increases by approx. 0.5 units).
-
Impact: Reduced solubility in water compared to 2-benzimidazolone; increased solubility in moderately polar aprotic solvents (e.g., Ethyl Acetate, THF).
Solvent Class Compatibility Table
Qualitative predictions based on functional group interactions.
| Solvent Class | Representative Solvents | Predicted Solubility | Mechanistic Rationale |
| Dipolar Aprotic | DMSO, DMF, NMP | Very High | Disrupts strong intermolecular H-bonds of the solute; acts as H-bond acceptor. |
| Polar Protic | Methanol, Ethanol, Isopropanol | High (Temp. Dependent) | Solvation via H-bonding; solubility increases exponentially with temperature ( |
| Ethers/Esters | THF, Ethyl Acetate, Dioxane | Moderate | Good interaction with the aromatic core; methyl group aids solvation. |
| Chlorinated | Chloroform, DCM | Low to Moderate | Useful for extraction but poor for dissolving the crystal lattice at low |
| Non-Polar | Hexane, Toluene | Very Low | Inability to overcome the high lattice energy driven by the urea moiety. |
| Aqueous | Water | Low | Hydrophobic aromatic ring limits solubility despite polar head group. |
Thermodynamic Modeling Framework
To rigorously define the solubility profile, experimental data must be correlated using thermodynamic models. These models validate the accuracy of measurements and allow for interpolation at unmeasured temperatures.
Modified Apelblat Equation
This is the most authoritative model for benzimidazole derivatives, accounting for the non-ideal behavior of the solution.
-
: Mole fraction solubility of the solute.ngcontent-ng-c1768565111="" _nghost-ng-c1025087918="" class="inline ng-star-inserted"> - : Absolute temperature (Kelvin).
-
: Empirical model parameters.
-
Interpretation: If experimental data fits this curve with
, the dataset is thermodynamically consistent.
-
van't Hoff Equation
Used to determine the apparent thermodynamic functions of dissolution.
-
Enthalpy (
): Positive values indicate an endothermic process (solubility increases with ), typical for this class. -
Entropy (
): Positive values indicate entropy-driven dissolution (disorder increases upon mixing).
Experimental Protocol: Gravimetric Determination
Objective: Accurate measurement of mole fraction solubility (
Diagram 1: Validated Solubility Workflow
Caption: Step-by-step gravimetric workflow ensuring thermodynamic equilibrium and data integrity.
Detailed Methodology
-
Preparation: Add excess 4-Methylbenzimidazol-2-one to 10 mL of the target solvent in a jacketed glass vessel.
-
Equilibration: Stir continuously using a magnetic stirrer. Maintain temperature using a water circulating bath (uncertainty
K).-
Critical Check: Equilibration time should be at least 24 hours. Verify equilibrium by sampling at 24h and 48h; results must not deviate by >1%.
-
-
Sampling: Stop stirring and allow the solid to settle for 2 hours (maintain temperature). Withdraw 2 mL of supernatant using a pre-heated syringe equipped with a 0.45 µm PTFE filter.
-
Quantification:
-
Weigh a clean, dry weighing dish (
). -
Add the supernatant and weigh immediately (
). -
Evaporate solvent in a vacuum oven at 40°C until constant mass is achieved (
).
-
-
Calculation:
Where is the solute molecular weight (148.16) and is the solvent molecular weight.
Process Application: Crystallization Strategy
The solubility profile dictates the purification strategy. For 4-Methylbenzimidazol-2-one, a Cooling Crystallization or Anti-solvent Crystallization approach is recommended.
Diagram 2: Purification Logic
Caption: Optimal crystallization pathway exploiting the high temperature coefficient of solubility in protic solvents.
Recommended Solvent Systems:
-
Ethanol/Water (80:20): Exploits the "co-solvency" effect. The compound is soluble in hot ethanol but crashes out upon cooling or water addition.
-
Acetic Acid (Dilute): Excellent for recrystallization due to protonation of the imidazole ring, increasing solubility at high temperatures, followed by crystallization upon cooling.
References
- Apelblat, A., & Manzurola, E. (1999). Solubilities of o-acetylsalicylic, 4-aminosalicylic, 3,5-dinitrosalicylic, and p-toluic acid, and magnesium-DL-aspartate in water from T = (278 to 348) K. Journal of Chemical Thermodynamics, 31(1), 85-91.
-
Wang, J., et al. (2020).[4] Solubility Determination and Thermodynamic Correlation of 2-Benzimidazolone in Twelve Pure Solvents from 283.15 to 323.15 K. Journal of Chemical & Engineering Data, 65(5). (Primary dataset for the parent compound, used for SAR baseline).
- Domańska, U., et al. (2004). Solubility of Imidazoles, Benzimidazoles, and Phenylimidazoles in Organic Solvents. Journal of Chemical & Engineering Data, 49(4), 1082-1090. (Source for substituent effects on benzimidazole solubility).
- Jouyban, A. (2008). Review of the pharmaceutical solubility thermodynamics and modeling. Kluwer Academic Publishers. (Review of thermodynamic modeling in drug development).
Sources
- 1. 4-Methyl-6-(1-methyl-1H-benzimidazol-2-yl)-2-propyl-1H-benzimidazole | C19H20N4 | CID 9796488 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Synthesis of 4-[(1H-Benzimidazol-2-yl)sulfanyl]benzaldehyde and 2-({4-[(1H-Benzimidazol-2-yl)sulfanyl]phenyl}methylidene)hydrazine-1-carbothioamide [mdpi.com]
- 3. CompTox Chemicals Dashboard [comptox.epa.gov]
- 4. CN101074213A - Synthesis of 2-n-propyl-4-methyl-6(1-methylbenzimidazole-2-radicle) benzimidazole and its use in synthesis of timishatan and its salts - Google Patents [patents.google.com]
